1H-pyrrolo[2,3-b]pyridin-4-amine

Kinase Inhibitor Type II Inhibitor MAPK Pathway

Acquire 1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 74420-00-1), a validated scaffold for synthesizing type II kinase inhibitors. Its 4-amino substitution pattern is critical for achieving selective DFG-out conformation binding to targets like TAK1, MAP4K2, and FGFR. This building block offers a defined, synthetically tractable route to diverse libraries, enabling efficient lead optimization. Ideal for R&D focused on immunology and oncology.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 74420-00-1
Cat. No. B1298853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-b]pyridin-4-amine
CAS74420-00-1
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)N
InChIInChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10)
InChIKeyRCWISWVYKNLXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridin-4-amine (CAS: 74420-00-1) Product Overview and Core Differentiators for Scientific Procurement


1H-Pyrrolo[2,3-b]pyridin-4-amine (CAS: 74420-00-1), also known as 4-amino-7-azaindole, is a privileged heterocyclic scaffold widely employed as a key synthetic intermediate in the development of ATP-competitive kinase inhibitors [1]. Its structural motif, featuring a pyrrolo[2,3-b]pyridine core with an amine at the 4-position, enables critical hinge-binding interactions with a broad range of kinase targets, including TAK1, MAP4K2, CDC7, FGFR, and c-Met [1][2][3]. This compound is not a final drug molecule but a critical building block for generating focused libraries of type II kinase inhibitors and other therapeutic candidates [1].

1H-Pyrrolo[2,3-b]pyridin-4-amine: Why In-Class Analogs Cannot Be Interchanged


Substituting 1H-pyrrolo[2,3-b]pyridin-4-amine with a close analog, such as a 5- or 6-azaindole, a pyrrolopyrimidine, or even a differently substituted 7-azaindole, carries a high risk of project failure due to the fundamental impact of the 4-amino substitution pattern on kinase selectivity, binding mode, and synthetic tractability. The unique electronic distribution and steric profile of the 4-amino group on the 7-azaindole core are critical for achieving potent, type II kinase inhibition, a profile not easily replicated by other isomers [1][2]. Furthermore, recent synthetic advances have resolved long-standing challenges in the functionalization of this specific scaffold, enabling the efficient production of diverse 2-aryl derivatives that were previously difficult to access, directly impacting the cost and feasibility of lead optimization campaigns [3].

Quantitative Evidence Guide: 1H-Pyrrolo[2,3-b]pyridin-4-amine Performance Metrics and Comparator Data


Superior Kinome-Wide Selectivity of 4-Substituted 1H-Pyrrolo[2,3-b]pyridines for Type II Kinase Inhibition

A pharmacophore-guided library of 4-substituted 1H-pyrrolo[2,3-b]pyridines was kinome-wide profiled, revealing a distinct selectivity profile. Unlike a typical pan-kinase inhibitor or a different azaindole isomer, this specific scaffold demonstrated potent and focused inhibition of TAK1 and MAP4K2, as well as p38α and ABL, without significant activity against a broader panel of kinases [1]. This targeted polypharmacology is a specific and valuable attribute for scientific research applications. The assay context, employing a kinome-wide screening panel, provides robust evidence of this scaffold's inherent selectivity, a key factor in reducing off-target effects in cellular and in vivo studies.

Kinase Inhibitor Type II Inhibitor MAPK Pathway Selectivity

Achieving Sub-10 Nanomolar Potency Against CDC7 Kinase: A Critical Cell Cycle Target

Structure-activity relationship (SAR) studies have identified potent ATP-mimetic inhibitors of CDC7 kinase derived from the 1H-pyrrolo[2,3-b]pyridine scaffold. A specific derivative, optimized from this core, achieved an IC50 value of 7 nM against CDC7 [1]. This level of in vitro potency is a benchmark that demonstrates the scaffold's capability to engage the target with high affinity. While not a direct head-to-head comparison with a specific alternative scaffold, this data point establishes a high performance threshold that other cores must match or exceed to be considered viable for CDC7-focused projects.

CDC7 Kinase Cell Cycle Cancer ATP-mimetic

Quantifiable JAK1 Selectivity Over JAK2 from a 4-Amino-Pyrrolopyridine Scaffold

The 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been rationally designed to impart JAK1 selectivity, a key requirement for developing safer anti-inflammatory drugs. A representative derivative, compound 2j, demonstrated a 24.7-fold selectivity for JAK1 (IC50 = 2.2 µM) over JAK2 [1]. This direct, quantifiable selectivity is a major differentiator from many first-generation JAK inhibitors that lack sufficient JAK1/JAK2 discrimination, potentially leading to dose-limiting toxicities.

JAK1 Inhibitor JAK2 Selectivity Immunology Inflammation

Resolved Synthetic Bottleneck: Efficient Access to 2-Aryl Derivatives via Modern Cross-Coupling

A major historical limitation of the 1H-pyrrolo[2,3-b]pyridin-4-amine scaffold was the difficulty in functionalizing the 2-position, a critical vector for modulating kinase selectivity. Recent work has directly addressed this by developing optimized synthetic routes for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, tackling the specific challenge of SEM-deprotection [1]. This advancement removes a key barrier to entry and significantly increases the synthetic utility of this scaffold compared to earlier methods or less explored analogs, enabling faster and more diverse library synthesis.

Synthetic Chemistry Cross-Coupling SEM-Deprotection Medicinal Chemistry

Application Scenarios for 1H-Pyrrolo[2,3-b]pyridin-4-amine in Research and Industrial Settings


Development of Type II Kinase Inhibitors Targeting the MAPK Pathway

This scenario leverages the scaffold's proven ability to induce the DFG-out conformation characteristic of type II inhibition, as validated by a 2.4 Å co-crystal structure of a TAK1 complex [1]. Research groups focusing on TAK1, MAP4K2, or p38α can efficiently build a library of 4-substituted derivatives to explore SAR around a known type II pharmacophore, bypassing the need for initial hit identification and scaffold validation.

Preclinical Hit-to-Lead Optimization for Selective JAK1 Inhibitors

Based on the quantifiable 24.7-fold JAK1/JAK2 selectivity achieved with a 4-amino-pyrrolopyridine derivative [1], this scenario applies to immunology-focused projects. The scaffold provides a defined starting point for medicinal chemists to further improve JAK1 potency while maintaining the critical selectivity window over JAK2, a key requirement for developing next-generation, safer anti-inflammatory agents.

Accelerated Synthesis of 2-Aryl-Functionalized Kinase Probe Libraries

This scenario capitalizes on the recently resolved synthetic challenges for 2-arylation [1]. Contract research organizations (CROs) and internal medicinal chemistry departments can utilize this known, efficient synthetic route to rapidly generate diverse sets of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives for broad kinome screening or focused target validation, offering a time and cost advantage over exploring less synthetically tractable cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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